Hydramicromelin B

Overview

Description

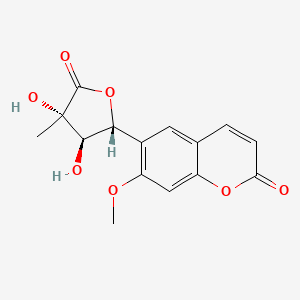

Hydramicromelin B is a coumarin compound that is derived from the aerial parts of Micromelum integerrimum . It has a unique chemical structure and biological activity .

Synthesis Analysis

The core structures of this compound were synthesized from L-phenylglycine . The synthesis process involved several steps including Wittig reaction, [2,3]-Meisenheimer rearrangement, epoxidation, and dihydroxylation reaction . This process was reported to be high-yield and high-enantioselectivity .Molecular Structure Analysis

This compound has a molecular formula of C15H14O7 and a molecular weight of 306.27 g/mol . The molecule contains a total of 38 bonds, including 24 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 2 esters (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 tertiary alcohol .Chemical Reactions Analysis

The key reaction in the synthesis of this compound is the [2,3]-Meisenheimer rearrangement . Other reactions involved in the synthesis process include Wittig reaction, epoxidation, and dihydroxylation .Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications

Prenylated Coumarins from Micromelum integerrimum : A study by Phakhodee et al. (2014) discussed the isolation of two new prenylated coumarins, hydramicromelin D and integerrimelin, from Micromelum integerrimum. Although not directly about Hydramicromelin B, this study highlights the ongoing research in identifying and characterizing new compounds from natural sources, which could have potential applications in drug discovery or other fields.

Hydralazine Mechanism of Action : Research by Knowles et al. (2004) explored the mechanism of action of hydralazine, a vasodilator. They found that hydralazine induces the expression of hypoxia-inducible factor-1 alpha and vascular endothelial growth factor, initiating a pro-angiogenic phenotype. This study indicates the potential for compounds like this compound, if structurally or functionally similar to hydralazine, to have significant physiological effects.

Biomedical Applications of Hydrazones : A review paper by Wahbeh and Milkowski (2019) discusses the use of hydrazones in biomedical applications. Hydrazones are used for site-specific drug release, such as in tumor tissue or thrombosis. This indicates a potential area where this compound, if it possesses hydrazone-like properties, could be applicable.

Hydra as a Model for Environmental Studies : A study by Quinn, Gagné, and Blaise (2012) used Hydra as a model organism for studying the toxic potential of various substances. If this compound has potential environmental or toxicological impacts, similar methodologies could be applied to study its effects.

properties

IUPAC Name |

6-[(2R,3R,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3/t12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUHWPFITUMCFA-NFAWXSAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]([C@H](OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.